molecular formula C23H28N4O2S B2572736 3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]-N-(2-PYRIDINYLMETHYL)PROPANAMIDE CAS No. 950314-44-0

3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]-N-(2-PYRIDINYLMETHYL)PROPANAMIDE

Cat. No.: B2572736
CAS No.: 950314-44-0
M. Wt: 424.56
InChI Key: SZEBQKAFGQGDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]-N-(2-PYRIDINYLMETHYL)PROPANAMIDE is a useful research compound. Its molecular formula is C23H28N4O2S and its molecular weight is 424.56. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Biological Applications

Synthetic Pathways and Derivative Compounds : This compound has been involved in the synthesis of thienopyridines and other fused derivatives, showcasing its utility in creating complex heterocyclic systems. The process involves reactions with arylidinecyanothioacetamide, leading to various s-alkylated derivatives and subsequent cyclization into thieno[2,3-b]pyridine derivatives. These synthetic pathways underscore the compound's versatility in generating biologically active molecules, which could be leveraged for developing new therapeutics or materials with unique properties (Harb, Hussein, & Mousa, 2006).

Antimicrobial and Insecticidal Potential : Further research has demonstrated the insecticidal and antibacterial potential of pyrimidine-linked pyrazole heterocyclics synthesized from this compound. The structures of these compounds were confirmed through various spectroscopic methods, and they exhibited notable activity against specific microorganisms and insects. This indicates the potential use of this compound in developing new agents for pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

Chemical Reactivity and Structural Studies

Crystal Structure Analysis : The compound has also been studied for its structural characteristics, particularly in the context of bosentan monohydrate, a molecule that contains a related structural motif. Crystal packing studies have revealed hydrogen bonding interactions and supramolecular arrangements, contributing to our understanding of how such compounds interact at the molecular level and their potential implications for drug design and material science (Kaur et al., 2012).

Biochemical Analysis

Biochemical Properties

It is known that HMS3481N19 interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical reactions .

Cellular Effects

HMS3481N19 has been observed to have profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of HMS3481N19 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow HMS3481N19 to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of HMS3481N19 change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of HMS3481N19 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

HMS3481N19 is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

HMS3481N19 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-23(2,3)14-7-8-16-17(12-14)30-22-20(16)21(29)26-18(27-22)9-10-19(28)25-13-15-6-4-5-11-24-15/h4-6,11,14H,7-10,12-13H2,1-3H3,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEBQKAFGQGDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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